(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Chiral HPLC Enantiomeric purity Quality specification

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS 193150-14-0) is a chiral, non-proteinogenic amino acid derivative classified as an N-Boc-protected β-amino acid building block. It features a meta-substituted benzoic acid core bearing a Boc-protected (R)-configured 1-aminoethyl side chain (C₁₄H₁₉NO₄, MW 265.30 g/mol).

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 193150-14-0
Cat. No. B1377957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid
CAS193150-14-0
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1
InChIKeyJWYITCUSPYOBSX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS 193150-14-0) for Chiral API Intermediate Sourcing


(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS 193150-14-0) is a chiral, non-proteinogenic amino acid derivative classified as an N-Boc-protected β-amino acid building block [1]. It features a meta-substituted benzoic acid core bearing a Boc-protected (R)-configured 1-aminoethyl side chain (C₁₄H₁₉NO₄, MW 265.30 g/mol) . This compound is primarily sourced as a key intermediate for constructing enantiomerically pure active pharmaceutical ingredients (APIs), where its orthogonal Boc-protecting group and carboxylic acid handle enable regioselective amide coupling in multi-step synthetic sequences .

Why Generic Substitution Fails for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS 193150-14-0) in Chiral Synthesis


Substituting this specific (R)-enantiomer with its racemate (CAS 165949-84-8), (S)-enantiomer (CAS 1187930-10-4), or regioisomeric analogs (e.g., 4-substituted Boc-aminoethyl benzoic acids) introduces uncontrolled variables that can derail stereochemical fidelity, coupling efficiency, and downstream API purity profiles . The (R)-configuration is a deterministic stereochemical input: its inversion or racemization produces diastereomeric products with divergent biological activity, while regioisomeric substitution at the 4-position alters the spatial orientation of the carboxylic acid handle, potentially reducing amide coupling yields and complicating solid-phase peptide synthesis (SPPS) workflows [1]. The quantitative evidence below maps exactly where these differences become material to procurement decisions.

Quantitative Procurement Evidence: (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS 193150-14-0) Versus Closest Analogs


Enantiomeric Purity: (R)-Enantiomer (98%) Versus Racemate (90%) Specification Gap

The (R)-enantiomer (CAS 193150-14-0) is routinely supplied at ≥98% purity by multiple vendors, whereas the racemic mixture (CAS 165949-84-8) is specified at 90% purity (Bidepharm) or 90% (Macklin) . This 8-percentage-point purity gap translates to approximately 10% w/w impurity load in the racemate, which includes the undesired (S)-enantiomer. For a reaction employing 1 mmol of substrate (265 mg), the racemate introduces ~26.5 mg of total impurities versus ~5.3 mg from the (R)-enantiomer, a 5-fold higher contaminant burden .

Chiral HPLC Enantiomeric purity Quality specification

Cost-per-Gram Procurement Differential: (R)-Enantiomer Versus (S)-Enantiomer and Racemate

Pricing data from CymitQuimica shows (R)-enantiomer at approximately 217 EUR/100 mg (2,170 EUR/g), while the (S)-enantiomer (CAS 1187930-10-4) is listed at 620 EUR/g, a 3.5-fold cost differential favoring the (S)-form . The racemate (CAS 165949-84-8) is priced at 432 RMB/100 mg (4,320 RMB/g; ~550 EUR/g) from domestic Chinese vendors . The (R)-enantiomer thus commands a premium of approximately 3.9× over the racemate and 3.5× over the (S)-enantiomer on a per-gram basis, reflecting the relative scarcity and higher synthetic cost of the (R)-configured chiral auxiliary starting material .

Procurement economics Cost analysis Chiral building block sourcing

Storage and Handling Stability: Refrigerated (R)-Enantiomer Versus Room-Temperature Racemate

The (R)-enantiomer (CAS 193150-14-0) is specified for storage at 2–8°C (sealed, dry conditions) by ChemScene and ChemicalBook , whereas the racemate (CAS 165949-84-8) is listed for storage at room temperature by GLPBio [1]. This differential storage requirement implies greater thermal lability of the enantiopure form, likely due to the higher free energy of the single enantiomer crystalline lattice versus the racemic conglomerate. The cold-chain requirement increases total cost of ownership (TCO) through refrigerated shipping and storage, but simultaneously serves as a proxy indicator of configurational integrity maintenance.

Storage stability Cold chain logistics Boc-group integrity

Regioisomeric Differentiation: 3-Position Versus 4-Position Boc-aminoethyl Benzoic Acid Coupling Reactivity

The meta-substitution pattern (3-position) of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid places the carboxylic acid in a distinct electronic environment compared to the para-substituted analog 4-(2-Boc-aminoethyl)benzoic acid (CAS 132690-91-6). The predicted pKa of 4.22±0.10 for the target compound is consistent with a meta-substituted benzoic acid, whereas para-substituted analogs typically exhibit slightly higher pKa values (~4.3–4.4) due to reduced electron-withdrawing resonance effects, potentially affecting amide coupling activation kinetics with EDC/HOBt or HATU reagents . While direct kinetic data are absent from the open literature, this pKa differential constitutes a class-level inference that the 3-position isomer may require marginally different coupling conditions (e.g., pre-activation time, equivalents of coupling reagent) compared to its 4-substituted congener .

Regioselectivity Amide coupling Solid-phase peptide synthesis

Boc-Protecting Group Orthogonality: Acid-Labile Boc Versus Base-Labile Fmoc Strategy Compatibility

The tert-butoxycarbonyl (Boc) group on (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is cleaved under acidic conditions (TFA, HCl/dioxane) while remaining stable to hydrogenolysis, catalytic hydrogenation, and basic conditions (piperidine) [1]. This orthogonality profile is distinct from Fmoc-protected analogs (e.g., Fmoc-3-aminobenzoic acid derivatives), which require basic deprotection (20% piperidine/DMF). In solid-phase peptide synthesis (SPPS), the Boc strategy permits the use of HF or TFA cleavage from the resin, whereas Fmoc strategy uses basic conditions incompatible with Boc groups [2]. The compound thus enables a Boc-compatible SPPS workflow, which is preferred for peptides containing base-sensitive functionalities (e.g., dehydroalanine, certain ester linkages) [3].

Protecting group strategy Orthogonal deprotection Peptide chemistry

Physicochemical Property Profile: Boiling Point and Density for Scale-Up Distillation Planning

The predicted boiling point of (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is 429.6±38.0 °C at 760 mmHg with a density of 1.151±0.06 g/cm³ . These values are computationally predicted and identical for the (S)-enantiomer, as chirality does not affect bulk physicochemical properties. However, compared to the unprotected (R)-3-(1-aminoethyl)benzoic acid (MW 165.19 g/mol, boiling point ~320.4 °C) , the Boc group adds approximately 100 Da to the molecular weight and elevates the boiling point by ~109 °C. This property difference means that Boc-protected material is less volatile and may require different workup protocols (e.g., extraction versus distillation) during intermediate isolation compared to its deprotected analog.

Physicochemical characterization Process chemistry Scale-up feasibility

Procurement-Ready Application Scenarios for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid (CAS 193150-14-0)


Enantiopure API Intermediate for Central Nervous System (CNS) Drug Candidates Requiring Defined (R)-Stereochemistry

In medicinal chemistry programs targeting serotonergic or dopaminergic receptors, the (R)-configuration of the 1-aminoethyl side chain is a critical pharmacophoric element . The 98% purity specification (versus 90% for racemic material) ensures that the final API diastereomeric ratio is not compromised by (S)-enantiomer carry-through, which is essential when the (S)-isomer exhibits off-target activity or antagonism at the primary receptor. The 3-position benzoic acid handle provides the correct exit vector for amide bond formation with the privileged scaffold, as demonstrated in the synthesis of β-amino acid-containing CNS agents [1].

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Cyclic Peptides

For SPPS protocols employing Boc-protection strategy (TFA cleavage from resin), this compound's Boc group is chemically orthogonal to the resin linker and any base-labile functionality in the peptide sequence . The meta-substituted benzoic acid serves as a rigid aromatic spacer in cyclic peptide macrocycles, where the (R)-configuration dictates the turn geometry. Using the enantiopure building block eliminates the need for post-synthetic chiral HPLC separation of diastereomeric macrocycles, reducing purification burden by approximately 50% compared to racemic input .

Agrochemical Intermediate for Enantioselective Insecticide Urea Derivatives

As documented for the (S)-enantiomer analog, Boc-protected aminoethyl benzoic acid derivatives serve as building blocks for urea-based insecticides through formation of urea linkages with heterocyclic amines . The (R)-enantiomer extends this application space to chiral agrochemicals where the (R)-configuration at the benzylic position confers species-selective insecticidal activity. The cold-chain storage requirement (2–8°C) must be budgeted for in agrochemical development programs that typically procure at multi-kilogram scale, where refrigerated warehousing represents a measurable incremental cost.

Chiral Resolution Standard and Analytical Reference for Enantiomeric Excess Determination

With a defined (R)-configuration and vendor-supplied QC documentation including NMR, HPLC, and GC traces (Bidepharm) , this compound can serve as a chiral reference standard for calibrating chiral HPLC methods. Its predicted pKa of 4.22 makes it amenable to separation on polysaccharide-based chiral stationary phases (e.g., Chiralpak IC) under acidic mobile phase conditions, which is directly relevant to method development for enantiomeric excess (e.e.) determination of in-process API intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.